1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride
Overview
Description
1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are a broad class of chemical compounds known for their diverse pharmacological properties. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenylsulfanylpropyl group .
Preparation Methods
The synthesis of 1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common targets include neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-Methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride can be compared to other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine (mCPP): Commonly found in illicit tablets and used as a starting material for antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(3-phenylsulfanylpropyl)piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.ClH/c1-15-9-11-16(12-10-15)8-5-13-17-14-6-3-2-4-7-14;/h2-4,6-7H,5,8-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZCRHFROKNJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCSC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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